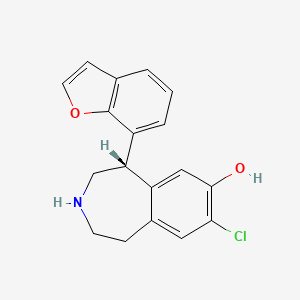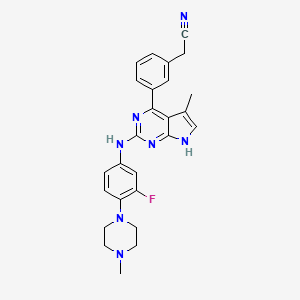
SGI-7079
Descripción general
Descripción
SGI-7079 es un inhibidor selectivo de la tirosina quinasa receptora Axl. Este compuesto ha mostrado potencial en la inhibición del crecimiento tumoral y la superación de la resistencia a los inhibidores del receptor del factor de crecimiento epidérmico . Se utiliza principalmente en entornos de investigación para explorar su potencial terapéutico en varios tipos de cáncer .
Aplicaciones Científicas De Investigación
SGI-7079 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza para estudiar las propiedades químicas y la reactividad de los inhibidores de Axl.
Biología: Se utiliza para investigar el papel de Axl en los procesos celulares y su potencial como objetivo terapéutico.
Medicina: Se explora su potencial en el tratamiento de varios cánceres, particularmente aquellos resistentes a los inhibidores del receptor del factor de crecimiento epidérmico.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en el estudio de los mecanismos de resistencia a los medicamentos
Mecanismo De Acción
SGI-7079 ejerce sus efectos inhibiendo selectivamente la actividad de la tirosina quinasa receptora Axl. Esta inhibición reduce la fosforilación de Axl y deteriora las vías de señalización descendentes involucradas en la proliferación, migración y supervivencia celular. El compuesto se dirige a la vía de señalización Gas6/Axl, que está implicada en la progresión del cáncer, la metástasis y la resistencia terapéutica .
Análisis Bioquímico
Biochemical Properties
SGI-7079 is an ATP-competitive Axl inhibitor . It significantly inhibits the proliferation of SUM149 and KPL-4 cells, with IC50 values of 0.43 and 0.16 μM, respectively . Axl is a member of the TAM family with the high-affinity ligand growth arrest-specific protein 6 (GAS6) . The Gas6/Axl signaling pathway is associated with tumor cell growth, metastasis, invasion, epithelial-mesenchymal transition (EMT), angiogenesis, drug resistance, immune regulation, and stem cell maintenance .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the proliferation of inflammatory breast cancer cells . It also decreases invasion and halts the cell cycle in the G1 phase . Furthermore, this compound treatment inhibited cell proliferation in a dose-dependent manner .
Molecular Mechanism
This compound is a potent and ATP-competitive Axl inhibitor . It effectively inhibits Axl activation in the presence of exogenous Gas6 ligand . Axl is a receptor tyrosine kinase that belongs to the Tyro3, Axl, MerTK (TAM) subfamily . The Gas6/Axl signaling pathway plays an important role in driving cancer cell survival, proliferation, migration, and invasion .
Temporal Effects in Laboratory Settings
It has been shown that this compound inhibits tumor growth in a dose-dependent manner .
Metabolic Pathways
As an Axl inhibitor, it is likely to interact with enzymes or cofactors involved in the Gas6/Axl signaling pathway .
Métodos De Preparación
SGI-7079 se sintetiza a través de una serie de reacciones químicas que involucran la formación de su estructura principal y la posterior funcionalización. La ruta sintética normalmente implica el uso de reactivos y catalizadores específicos para lograr las transformaciones químicas deseadas. El compuesto se purifica y caracteriza luego para asegurar su pureza e integridad estructural .
En la producción industrial, this compound se fabrica en condiciones controladas para mantener la coherencia y la calidad. El proceso implica síntesis a gran escala, purificación y medidas de control de calidad para producir el compuesto en cantidades suficientes para investigación y posibles aplicaciones terapéuticas .
Análisis De Reacciones Químicas
SGI-7079 se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Comparación Con Compuestos Similares
SGI-7079 es único en su inhibición selectiva de Axl en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
DP-3975: Otro inhibidor de Axl con prometedores resultados preclínicos.
UNC569: Un inhibidor de la quinasa TAM que también se dirige a Axl.
UNC2025: Un inhibidor dual de MerTK y Flt3 con actividad contra Axl
Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad, potencia y potencial terapéutico. This compound destaca por su inhibición específica de Axl y su potencial para superar la resistencia a los inhibidores del receptor del factor de crecimiento epidérmico .
Propiedades
IUPAC Name |
2-[3-[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN7/c1-17-16-29-25-23(17)24(19-5-3-4-18(14-19)8-9-28)31-26(32-25)30-20-6-7-22(21(27)15-20)34-12-10-33(2)11-13-34/h3-7,14-16H,8,10-13H2,1-2H3,(H2,29,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFKACXAIBEPKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC(=NC(=C12)C3=CC=CC(=C3)CC#N)NC4=CC(=C(C=C4)N5CCN(CC5)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SGI-7079 and what are its downstream effects?
A: this compound is a small molecule inhibitor that specifically targets the receptor tyrosine kinase Axl. [, , ] By binding to Axl, this compound prevents its activation by ligands like growth arrest-specific 6 (Gas6). This inhibition disrupts downstream signaling pathways, including PI3K/Akt and NF-κB, which are often implicated in tumor cell proliferation, survival, migration, and invasion. [, ]
Q2: What evidence suggests that this compound could be useful in overcoming resistance to EGFR inhibitors?
A: Research indicates that tumor cells undergoing epithelial-mesenchymal transition (EMT) display increased resistance to EGFR inhibitors like erlotinib. Interestingly, these mesenchymal cells often exhibit elevated Axl expression. [] Studies have shown that combining this compound with erlotinib effectively reverses erlotinib resistance in mesenchymal cell lines expressing Axl and in xenograft models of mesenchymal non-small cell lung carcinoma (NSCLC). [] This suggests a potential role for this compound in combating EGFR inhibitor resistance, especially in cases associated with the mesenchymal phenotype and Axl upregulation.
Q3: Has this compound shown efficacy in any preclinical models of cancer?
A: In a study on inflammatory breast cancer (IBC), researchers demonstrated that depleting the protein TIG1, which stabilizes Axl, reduced IBC cell proliferation, migration, and invasion in vitro. [] They further showed that treating IBC cells with this compound mirrored these effects, decreasing their malignant properties in vitro. [] This suggests that targeting Axl with this compound could be a viable therapeutic strategy for IBC, especially in cases where TIG1 is highly expressed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
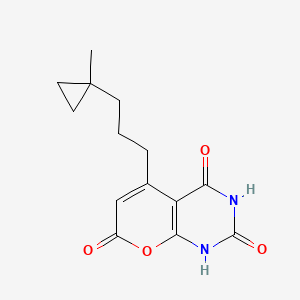

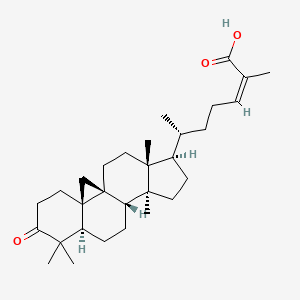
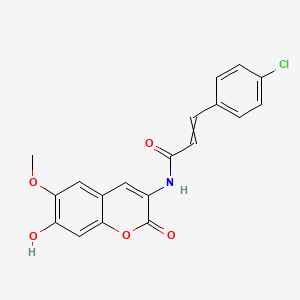
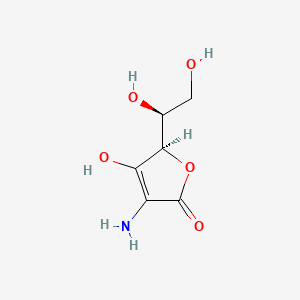
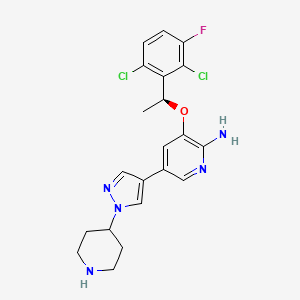
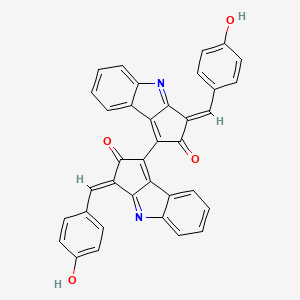
![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)
